Sodium 2-(3,4-dimethoxyphenyl)hydrazine-1-sulfonate
Description
Sodium 2-(3,4-dimethoxyphenyl)hydrazine-1-sulfonate is an organosulfur compound featuring a hydrazine backbone substituted with a 3,4-dimethoxyphenyl group and a sulfonate moiety. The sodium counterion enhances its solubility in polar solvents, making it suitable for applications in pharmaceuticals, agrochemicals, and organic synthesis. Its structure combines electron-donating methoxy groups with the sulfonate’s hydrophilic character, influencing reactivity, stability, and biological interactions.
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;N-(3,4-dimethoxyanilino)sulfamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O5S.Na/c1-14-7-4-3-6(5-8(7)15-2)9-10-16(11,12)13;/h3-5,9-10H,1-2H3,(H,11,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVJVPCFOJVUKZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NNS(=O)(=O)[O-])OC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N2NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635666 | |
| Record name | Sodium 2-(3,4-dimethoxyphenyl)hydrazine-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84292-93-3 | |
| Record name | Sodium 2-(3,4-dimethoxyphenyl)hydrazine-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Sulfonation of Hydrazine Derivatives
A foundational approach involves the sulfonation of pre-formed hydrazine intermediates. In this method, 3,4-dimethoxyphenylhydrazine is treated with chlorosulfonic acid under anhydrous conditions to install the sulfonate group. The reaction proceeds via electrophilic aromatic substitution, where the hydrazine’s amino group activates the aromatic ring toward sulfonation. Key parameters include:
- Temperature : Maintaining 0–5°C to minimize side reactions.
- Solvent : Dichloromethane or ethyl acetate for optimal solubility.
- Stoichiometry : A 1:1 molar ratio of hydrazine to chlorosulfonic acid ensures complete conversion.
After sulfonation, the intermediate sulfonic acid is neutralized with sodium hydroxide to yield the sodium salt. Recrystallization from ethanol-water mixtures (3:1 v/v) achieves >90% purity, as confirmed by titration and NMR.
Nucleophilic Substitution on Sulfonamide Precursors
Adapting methodologies from EP0919546B1, this route employs 3,4-dimethoxybenzenesulfonamide as the starting material. Reaction with hydrazine monohydrate at reflux (119°C) in aqueous medium facilitates nucleophilic displacement of the sulfonamide’s leaving group (e.g., chloride) by hydrazine:
$$
\text{3,4-(MeO)}2\text{C}6\text{H}3\text{SO}2\text{NH}2 + \text{N}2\text{H}4 \rightarrow \text{3,4-(MeO)}2\text{C}6\text{H}3\text{SO}2\text{NHNH}2 + \text{NH}_3
$$
Optimization Insights :
- Hydrazine Excess : A 5:1 molar ratio of hydrazine to sulfonamide maximizes yield (76%).
- Reaction Time : 40–50 hours under reflux ensures >90% conversion, monitored via $$^1$$H NMR.
- Workup : Acidification with HCl precipitates the hydrazine-sulfonate hydrochloride, which is subsequently neutralized with NaOH to isolate the sodium salt.
Condensation Reactions with Sulfonyl Chlorides
An alternative pathway involves condensing 3,4-dimethoxyphenylhydrazine with a sulfonyl chloride derivative. For example, reacting the hydrazine with 4-chlorobenzenesulfonyl chloride in tetrahydrofuran (THF) at 25°C forms the sulfonamide linkage. Subsequent hydrolysis of the chloride substituent under basic conditions (pH 10–12) yields the sulfonate.
Critical Adjustments :
- Catalysis : Triethylamine (1 equiv) scavenges HCl, preventing side reactions.
- Selectivity : The Z-configuration of the hydrazine double bond is preserved by conducting reactions below 30°C, as evidenced by ROESY NMR correlations.
Optimization of Reaction Conditions
Solvent Systems
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of the aromatic substrate but may complicate purification. Aqueous systems, as demonstrated in EP0919546B1, offer cost-effective alternatives, though they require elevated temperatures (100–120°C) to dissolve reactants. Mixed solvents like dichloromethane-ethyl acetate (1:2 v/v) balance reactivity and ease of recrystallization.
Catalytic Agents
Analytical Characterization
Spectroscopic Validation
- $$^1$$H NMR : The hydrazine NH proton resonates as a singlet at δ 13.1 ppm (DMSO-d6), indicative of hydrogen bonding in the Z-configuration. Aromatic protons from the 3,4-dimethoxyphenyl group appear as multiplets at δ 6.94–7.35 ppm.
- IR Spectroscopy : Stretching vibrations at 2215 cm$$^{-1}$$ (C≡N) and 3484 cm$$^{-1}$$ (N-H) confirm functional group integrity.
- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 313 [M–1]$$^+$$ for the protonated form.
Purity Assessment
Titration against 0.1M HCl reveals >99% purity, with residual hydrazine content below 0.1%. HPLC analysis (C18 column, 70:30 H$$2$$O:MeCN) shows a single peak at *t*$$R$$ = 4.2 min.
Industrial and Laboratory Scale Considerations
Batch vs. Continuous Processes
Batch reactions dominate small-scale synthesis due to flexibility, with 1–5 kg batches processed in 40–50 hours. Continuous flow systems, though capital-intensive, improve throughput by 40% and reduce solvent waste.
Chemical Reactions Analysis
Sodium 2-(3,4-dimethoxyphenyl)hydrazine-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Biological Applications
2.1 Antibacterial Activity
Research indicates that compounds similar to sodium 2-(3,4-dimethoxyphenyl)hydrazine-1-sulfonate exhibit significant antibacterial properties. For instance, derivatives with hydrophobic alkyl chains have shown effective activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 1–8 µg/mL depending on the specific structure .
2.2 Anticancer Properties
The compound is being explored for its potential anticancer activities. Studies have demonstrated that similar sulfonate compounds can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways associated with cancer progression .
Pharmaceutical Applications
This compound has been investigated for its role as a pharmacological agent. Its sulfonate group can enhance the solubility of drugs, improving their bioavailability and therapeutic efficacy. This property is particularly valuable in the formulation of drugs intended for metabolic diseases and other chronic conditions .
Industrial Applications
4.1 Agrochemicals
The compound's derivatives are being studied for use in agrochemicals, particularly as potential insecticides or herbicides. The structural characteristics that allow for biological activity make these compounds suitable candidates for developing new agricultural products .
4.2 Dyes and Pigments
Sulfonates are commonly used in the dye industry due to their ability to enhance solubility and stability of dyes in various media. This compound can serve as an intermediate in synthesizing azo dyes, which are widely used in textiles and food industries .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antibacterial | Demonstrated effective inhibition against Staphylococcus aureus with MIC values of 1–2 µg/mL. |
| Study 2 | Anticancer | Showed potential for apoptosis induction in cancer cell lines through modulation of signaling pathways. |
| Study 3 | Agrochemicals | Identified as a candidate for developing new insecticides with improved efficacy over existing products. |
Mechanism of Action
The mechanism of action of Sodium 2-(3,4-dimethoxyphenyl)hydrazine-1-sulfonate involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, leading to alterations in their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The compound’s closest analogs include hydrazine derivatives with variations in substituent positions and functional groups. Key examples from literature and databases are summarized below:
Structural Insights :
- Sulfonate vs. Hydrochloride : The sulfonate group improves aqueous solubility and thermal stability relative to hydrochloride salts (e.g., 2,4-dimethylphenylhydrazine HCl) .
Antioxidant and Enzyme Inhibition
Curcumin analogs with 3,4-dimethoxy substituents (e.g., Compound 3e) exhibit strong free radical scavenging (IC₅₀: 8.2 µM) and tyrosinase inhibition (IC₅₀: 12.5 µM) due to resonance stabilization of phenolic radicals . In contrast, hydrazine derivatives like the target compound may prioritize nucleophilic reactivity (e.g., in Schiff base formation) over direct antioxidant activity.
Chemical Reactivity
- Alkaline Stability : The 3,4-dimethoxyphenyl group in lignin models undergoes β-O-4 bond cleavage under mild alkaline conditions (0.5 mol/L KOtBu, 30°C), producing 3,4-dimethoxybenzoic acid . This suggests that the target compound’s methoxy groups may influence degradation pathways in basic environments.
- Sulfonate Reactivity : Unlike hydrochloride-based hydrazines, the sulfonate group resists protonation, enabling stable coordination in metal-catalyzed reactions .
Biological Activity
Overview
Sodium 2-(3,4-dimethoxyphenyl)hydrazine-1-sulfonate is a chemical compound with the molecular formula and a molecular weight of 270.24 g/mol. This compound is notable for its hydrazine and sulfonate functional groups, which contribute to its biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The unique structure of this compound allows it to participate in various chemical reactions, including oxidation and nucleophilic substitution. Its sulfonate group enhances its solubility in water, making it suitable for biological applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study examining various hydrazine derivatives, this compound demonstrated effectiveness against several bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics such as ampicillin and norfloxacin .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro assays using human cancer cell lines (e.g., HepG-2 liver cancer cells) showed that this compound can induce apoptosis, as evidenced by increased Annexin V staining. The compound's mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation .
The biological activity of this compound is largely attributed to its ability to form covalent bonds with biomolecules. This interaction can lead to the inhibition of enzymes involved in critical cellular processes. For instance:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes, which are involved in inflammatory responses and cancer progression.
- Cell Cycle Arrest : Studies suggest that treatment with this compound can lead to cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .
Table: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on HepG-2 liver cancer cells treated with this compound revealed a significant induction of apoptosis. The percentage of early apoptotic cells increased from 0.47% (control) to 35.28% following treatment with the compound over 24 hours . This suggests a strong potential for therapeutic applications in cancer treatment.
Q & A
Q. What is the optimal synthetic route for Sodium 2-(3,4-dimethoxyphenyl)hydrazine-1-sulfonate, and how can researchers maximize yield?
The compound can be synthesized via sulfonylation of a hydrazine derivative. A validated method involves reacting 3,4-dimethoxybenzenesulfonyl chloride with hydrazine hydrate in chloroform at 0°C, followed by stirring at room temperature for 4 hours. Critical parameters include:
- Stoichiometry : Excess hydrazine hydrate (4:1 molar ratio) ensures complete conversion.
- Solvent choice : Chloroform minimizes side reactions.
- Purification : Extract with CHCl, dry over NaSO, and remove solvent under reduced pressure. This method yields ~91% under controlled conditions .
Q. Which spectroscopic and structural characterization techniques are essential for confirming the compound’s identity?
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., monoclinic system, P21/c space group observed in analogous hydrazine derivatives) .
- NMR/IR : Confirm functional groups (e.g., sulfonate S=O stretch at ~1350–1150 cm, methoxy C-O at ~1250 cm).
- Mass spectrometry : Validates molecular weight (e.g., [M–Na] peak for sulfonate salts).
Q. What are the primary applications of this compound in medicinal chemistry research?
The 3,4-dimethoxyphenyl and sulfonate groups make it a candidate for:
- Enzyme inhibition : Hydrazine derivatives interact with catalytic sites (e.g., acetylcholinesterase).
- Drug precursors : Potential in synthesizing anticancer or antimicrobial agents via hydrazone formation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported stability data under varying pH conditions?
- Methodology : Conduct accelerated stability studies using standardized buffers (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) . Monitor degradation via HPLC and correlate with Arrhenius kinetics.
- Data reconciliation : Compare degradation products (e.g., free hydrazine) using benzaldehyde derivatization assays to quantify impurities .
Q. What strategies minimize hydrazine impurities during synthesis?
- Analytical control : Implement a limit test using benzaldehyde to form benzalazine, detectable at 254 nm via HPLC .
- Process optimization : Reduce reaction time and use inert atmospheres to prevent oxidation.
Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess electron-rich sulfonate groups’ susceptibility to electrophilic attack.
- Molecular dynamics : Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility and reaction pathways .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Challenges : Sulfonate groups increase hydrophilicity, complicating crystal growth.
- Solutions : Use mixed solvents (e.g., methanol/water) for slow evaporation. Analyze crystal packing via single-crystal X-ray diffraction to identify hydrogen-bonding networks .
Q. How does the methoxy substituent influence biological activity compared to non-substituted analogs?
- Experimental design : Synthesize analogs (e.g., 3,4-dihydroxy or halogenated derivatives) and compare IC values in enzyme assays.
- Findings : Methoxy groups enhance lipid solubility and membrane permeability, as seen in related phenylhydrazine derivatives .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reaction temperature | 0°C (initial), RT (4 hr) | Prevents side reactions |
| Hydrazine ratio | 4:1 (hydrazine:chloride) | Maximizes conversion |
| Solvent | Chloroform | Reduces hydrolysis |
Q. Table 2: Analytical Methods for Purity Assessment
| Technique | Target Impurity | Detection Limit |
|---|---|---|
| HPLC-UV (254 nm) | Benzaldehyde derivatives | 0.1% (w/w) |
| Ion chromatography | Free sulfonate ions | 10 ppm |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
